Product packaging for Pergolide sulfone(Cat. No.:CAS No. 72822-03-8)

Pergolide sulfone

Cat. No.: B019334
CAS No.: 72822-03-8
M. Wt: 346.5 g/mol
InChI Key: BRFHHAXHZFOBNY-MZMPZRCHSA-N
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Description

Contextualization as a Metabolite and Impurity of Pergolide (B1684310)

Pergolide sulfone is recognized as a major metabolite of pergolide mims.comnih.govdrugs.comwikidoc.org. The metabolic oxidation of pergolide, primarily occurring in the liver through enzymes like cytochrome P450, leads to the formation of metabolites, including pergolide sulfoxide (B87167) and this compound ontosight.aicas.cz. Beyond its role as a metabolite, this compound can also be present as an impurity in pergolide drug substance and formulations nih.govcas.czaxios-research.com. This impurity can arise from the degradation of pergolide, potentially through processes like photo-oxidation nih.govavma.org.

Significance in Understanding Drug Disposition and Activity

The presence of this compound as a metabolite has significant implications for understanding the disposition of pergolide within the body. Pergolide undergoes extensive first-pass metabolism, with a substantial portion eliminated via urine and feces as metabolites mims.comresearchgate.netnih.gov. The identification and quantification of metabolites like this compound are essential for elucidating the complete metabolic fate of the parent drug mims.comdrugs.comwikidoc.org.

Overview of Research Domains for this compound

Academic research involving this compound spans several key domains:

Drug Metabolism and Pharmacokinetics: Studies in this area focus on identifying the metabolic pathways of pergolide, quantifying the formation and elimination of this compound, and understanding how its pharmacokinetic profile relates to that of the parent drug nih.govresearchgate.netavma.orgresearchgate.netjst.go.jp. Research in rats, for instance, has investigated the absorption, distribution, and excretion of pergolide mesylate, identifying this compound as a major metabolite in tissues like the liver and lung jst.go.jp.

Analytical Chemistry: The need to accurately measure pergolide and its related substances, including this compound, in biological samples and pharmaceutical formulations has driven the development of sensitive and specific analytical methods nih.govresearchgate.netnih.gov. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC/MS/MS) and ion-pair chromatography have been employed for this purpose nih.govresearchgate.net. These methods are vital for both pharmacokinetic studies and for assessing the purity and stability of pergolide preparations nih.govavma.org.

Pharmaceutical Sciences: The stability of pergolide formulations and the formation of impurities like this compound are areas of concern in pharmaceutical research avma.orgresearchgate.netthehorse.comthehorse.comcabidigitallibrary.org. Studies have evaluated the effects of storage conditions, such as temperature and light exposure, on the degradation of pergolide mesylate and the formation of this compound avma.orgresearchgate.netthehorse.com. This research is important for establishing appropriate storage and handling guidelines for pergolide products avma.orgthehorse.com.

Detailed research findings often involve quantitative data on metabolite concentrations, pharmacokinetic parameters, and results from in vivo or in vitro activity assays. For example, studies in horses have provided pharmacokinetic data for pergolide after intravenous administration, which informs the understanding of its disposition and the potential role of its metabolites researchgate.netavma.org.

Here is a table summarizing some key data points related to pergolide and its sulfone metabolite from the research:

CompoundRole in Pergolide ResearchObserved ActivityRelevant Research Area(s)
PergolideParent DrugPotent Dopamine (B1211576) AgonistPharmacokinetics, Pharmacology, Pharmaceutical Sciences
This compoundMetabolite, ImpurityPotent Dopamine AgonistMetabolism, Pharmacokinetics, Analytical Chemistry, Pharmacology

Research findings highlight the complexity of pergolide's fate in the body, where the pharmacologically active metabolite this compound can play a role in the observed effects. Continued research in these areas contributes to a more complete understanding of pergolide and its related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O2S B019334 Pergolide sulfone CAS No. 72822-03-8

Properties

CAS No.

72822-03-8

Molecular Formula

C19H26N2O2S

Molecular Weight

346.5 g/mol

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1

InChI Key

BRFHHAXHZFOBNY-MZMPZRCHSA-N

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C

Pictograms

Irritant

Synonyms

(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; 

Origin of Product

United States

Research on Synthesis and Biotransformation Pathways of Pergolide Sulfone

Microbial Transformation Studies

Microorganisms have been investigated for their ability to biotransform pergolide (B1684310), providing insights into potential metabolic pathways and serving as models for mammalian metabolism researchgate.netnih.govtandfonline.com.

Identification of Microorganisms Facilitating Pergolide Sulfone Formation

Studies screening various microorganisms have identified several species capable of transforming pergolide. Among these, Aspergillus alliaceus has been specifically noted for its ability to form this compound. Research involving fifty-eight microorganisms demonstrated that while a majority formed pergolide sulfoxide (B87167), Aspergillus alliaceus was among those that produced this compound as a second metabolite researchgate.netnih.govtandfonline.comresearchgate.net. Aspergillus niger has also been reported to transform pergolide to both pergolide sulfoxide and this compound ncl-india.orgdergipark.org.tr. Other microorganisms, such as a Helminthosporium species, primarily produce pergolide sulfoxide but can also reduce the sulfoxide back to pergolide researchgate.netnih.govmaps.org. Sporidiobolus pararoseus and Streptomyces griseus have also been shown to transform pergolide to pergolide sulfoxide ncyc.co.ukatcc.orgknaw.nl.

Here is a table summarizing some microorganisms and their pergolide transformation products:

MicroorganismPrimary MetaboliteSecondary Metabolite
Aspergillus alliaceusPergolide sulfoxideThis compound
Aspergillus nigerPergolide sulfoxideThis compound
Helminthosporium sp.Pergolide sulfoxidePergolide
Sporidiobolus pararoseusPergolide sulfoxideNot specified
Streptomyces griseusPergolide sulfoxideNot specified

Mechanistic Investigations of Microbial Oxidation Processes

Mechanistic studies of microbial pergolide oxidation indicate that the process often occurs sequentially, with the formation of pergolide sulfoxide as an intermediate before further oxidation to this compound maps.org. This sequential oxidation of the methyl sulfide (B99878) moiety is observed in both microbial systems and mammalian metabolism maps.org. For instance, Aspergillus alliaceus UI-315 has been shown to catalyze this sequential oxidative transformation maps.org. The oxidation of sulfides to sulfoxides and then to sulfones by microorganisms involves enzymatic systems, although the specific enzymes responsible for pergolide oxidation in these microorganisms are not always explicitly detailed in the provided snippets. However, the involvement of enzymatic conversion has been analytically determined in microbial cultures, showing significant enzymatic conversion of pergolide to the sulfoxide with negligible spontaneous air oxidation researchgate.netnih.govresearchgate.net.

Enzymatic Oxidation Pathways

Enzymatic systems play a crucial role in the biotransformation of pergolide, particularly in the conversion to pergolide sulfoxide and this compound researchgate.netresearchgate.netwikipedia.orgnih.gov.

Role of Specific Enzyme Systems in Pergolide to this compound Conversion via Pergolide Sulfoxide Intermediate

The conversion of pergolide to this compound proceeds through the intermediate pergolide sulfoxide maps.org. This two-step oxidation is primarily mediated by enzyme systems. In mammals, metabolism of pergolide centers on the methyl sulfide moiety, which is sequentially oxidized to the sulfoxide and then the sulfone maps.org. While specific mammalian enzymes directly responsible for this exact conversion of pergolide are not detailed in the provided context, cytochrome P-450 enzymes and oxygenases are generally involved in oxidative metabolism of xenobiotics, including ergot alkaloids maps.orgfda.gov. Pergolide is extensively metabolized hepatically in mammals wikipedia.org. Pergolide sulfoxide is a known metabolite, and this compound is formed from further oxidation of the sulfoxide mims.commims.com.

In Vitro Enzymatic Conversion Studies

In vitro studies using microbial cultures have demonstrated enzymatic conversion of pergolide to its sulfoxide researchgate.netnih.govresearchgate.net. An analytical high-performance liquid chromatographic determination showed approximately 40% enzymatic conversion of pergolide to the sulfoxide in growing cultures, with minimal spontaneous air oxidation researchgate.netnih.govresearchgate.net. This highlights the significant role of microbial enzymes in this initial oxidation step. While the provided information confirms in vitro microbial enzymatic conversion to the sulfoxide and the subsequent formation of the sulfone by some organisms, detailed in vitro studies specifically isolating and characterizing the mammalian enzymes responsible for the sequential oxidation of pergolide to the sulfone are not explicitly present in the provided snippets. However, pergolide, pergolide sulfoxide, and S-adenosyl-methionine have been shown to induce methionine sulfoxide reductase activity in neuronal cells in vitro, suggesting potential interactions with cellular redox systems researchgate.net.

Preclinical Pharmacological and Biochemical Investigations of Pergolide Sulfone

In Vitro Pharmacological Actions (e.g., in perifused rat pituitary cells)

In vitro studies utilizing continuously perifused rat pituitary cells have examined the pharmacological actions of pergolide (B1684310) and its metabolites, including pergolide sulfone. oup.com These studies revealed that pergolide, pergolide sulfoxide (B87167), and this compound all demonstrated a short duration of action in this system. oup.com Suppression of basal prolactin (PRL) secretion was observed to recover within 3 minutes after the removal of these compounds. oup.com

This finding in the in vitro setting contrasts with the longer duration of action observed with pergolide in vivo, suggesting that the prolonged in vivo effect is likely influenced by metabolism and slower clearance, although the possibility of in vivo metabolism to other active products is not excluded. oup.com this compound and pergolide sulfoxide have been found to possess dopamine (B1211576) D₂-receptor agonist activity in rats, similar to the parent compound pergolide. avma.orgavma.orgresearchgate.net Dopamine D₂ (and likely D₁) receptors appear to be involved in the activities of these metabolites. researchgate.net

Advanced Analytical Methodologies for Pergolide Sulfone Research and Impurity Profiling

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating and analyzing complex mixtures, making them indispensable for the study of pergolide (B1684310) sulfone in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of pharmaceutical compounds and their impurities. It is applied for the determination of pergolide and its impurities, including pergolide sulfone, in different sample types such as bulk drug substance, tablets, and solutions. researchgate.net HPLC methods can be developed for routine analysis, offering advantages in terms of speed, selectivity, and sensitivity compared to some traditional methods. researchgate.net The separation of pergolide and its impurities, including this compound, can be achieved using specific stationary phases, such as C18 columns, and optimized mobile phases. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Enhanced Sensitivity and Selectivity

LC-MS-MS offers enhanced sensitivity and selectivity compared to HPLC with conventional detectors, making it particularly useful for the analysis of compounds present at low concentrations, such as metabolites or impurities in biological matrices or complex formulations. researchgate.net This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. LC-MS-MS methods have been evaluated for the analysis of pergolide in plasma, demonstrating improved sensitivity and a broad linear dynamic range. researchgate.net This enhanced capability is also beneficial for the detection and quantification of this compound, especially when high sensitivity is required for impurity profiling or metabolic studies.

Ion-Pair Chromatography Method Development

Ion-pair chromatography is a valuable technique for improving the chromatographic separation of ionizable compounds like pergolide and its related substances, including this compound. This method involves adding an ion-pairing reagent to the mobile phase, which interacts with the charged analytes, altering their retention behavior on the stationary phase. An improved photostability-indicating ion-pair chromatography method has been developed for the analysis of pergolide in tablets and in the presence of cyclodextrins, which are used as photostabilizing agents. researchgate.net This method is suitable for the quantitative determination of pergolide in the presence of its impurities and degradation products, such as pergolide sulfoxide (B87167) and this compound, which are known photodegradation products. researchgate.net Sodium octanosulphonate has been reported as an ion-pairing agent in such methods. researchgate.net

Co-chromatographic Identification and Validation

Co-chromatographic identification is a technique used to confirm the identity of an analyte by comparing its retention behavior on a chromatographic system with that of a known reference standard. When a sample containing the analyte is mixed with the reference standard and injected into the chromatograph, a single, symmetrical peak indicates that the analyte and the reference standard are likely the same compound. Co-chromographic data has been used in the identification of this compound as a metabolite formed by certain organisms, such as Aspergillus alliaceus. researchgate.net This method provides supporting evidence for the presence and identity of this compound in complex mixtures.

Development and Application of Reference Standards for Analytical Research

Reference standards are essential for the accurate identification and quantification of pharmaceutical compounds and their impurities. axios-research.com this compound is available as a fully characterized chemical compound used as a reference standard. axios-research.com These standards are crucial for analytical method development, method validation (AMV), and Quality Control (QC) applications throughout the drug development process, including synthesis and formulation stages. axios-research.com They serve as a traceable standard against pharmacopeial standards (such as USP or EP). axios-research.com The use of well-characterized reference standards for this compound ensures the reliability and accuracy of analytical results obtained during research and quality control activities. axios-research.com

Impurity Profiling Strategies in Pharmaceutical Research and Development

Impurity profiling is a critical aspect of pharmaceutical research and development, involving the identification, structural elucidation, and quantification of impurities present in a drug substance or drug product. This compound is recognized as a significant impurity of pergolide. researchgate.net Impurity profiling strategies for pergolide involve the use of advanced analytical techniques, including the chromatographic methods discussed above, to detect and quantify impurities like this compound. researchgate.net Understanding the impurity profile is essential for assessing the quality, safety, and efficacy of the drug product. Impurities can arise from synthesis, manufacturing processes, or degradation of the drug substance. researchgate.net Photodegradation of pergolide, for instance, can lead to the formation of pergolide sulfoxide and this compound. researchgate.net Comprehensive impurity profiling ensures that impurities are controlled within acceptable limits according to regulatory guidelines.

Methodologies for Detection, Identification, and Quantification of this compound as an Impurity

The accurate detection, identification, and quantification of this compound as an impurity are crucial steps in ensuring the quality and purity of pergolide. Various advanced analytical techniques are employed for this purpose, with chromatography-based methods being predominant.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pergolide and its impurities, including this compound. researchgate.netresearchgate.netuoa.grpharmacopeia.cninnovareacademics.injocpr.comscribd.com HPLC methods offer the ability to separate this compound from the active pharmaceutical ingredient (API) and other related substances. Specific HPLC methods have been developed and validated for the quantitative determination of pergolide in the presence of its impurities and photodegradation products, such as pergolide sulfoxide and this compound. researchgate.netresearchgate.netuoa.gr These methods often utilize C18 columns and mobile phases that may involve ion-pairing agents to achieve adequate separation. researchgate.netuoa.gr Detection is commonly performed using UV detectors at wavelengths such as 223 nm or 280 nm. researchgate.netuoa.grpharmacopeia.cn

Validation parameters for these HPLC methods, in accordance with regulatory guidelines, typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.netuoa.grinnovareacademics.injocpr.com For instance, a validated ion-pair chromatography method for pergolide analysis demonstrated specificity and linearity for pergolide, pergolide sulfoxide, and this compound impurities. researchgate.netuoa.gr Recovery rates for this compound have been reported to be close to 100%. researchgate.netuoa.gr

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that provide enhanced sensitivity and specificity for the detection and identification of impurities, including this compound. researchgate.netchemicea.comnovumprs.comhealthandenvironment.netmdpi.comshimadzu.co.krsci-hub.segoogleapis.comcleancontrolling.comphytolab.com LC-MS, particularly LC-MS/MS, is valuable for trace analysis and can confirm the structure of impurities like this compound based on their mass fragmentation patterns. researchgate.netchemicea.comgoogleapis.comphytolab.com GC-MS is also utilized for the qualitative analysis of impurities, and advancements have allowed its use with conditions similar to pharmacopeial methods for residual solvents, which can be adapted for other volatile or semi-volatile impurities. mdpi.comshimadzu.co.krsci-hub.secleancontrolling.com The combination of chromatographic separation with mass spectrometric detection offers a robust approach for both identifying unknown impurities and accurately quantifying known ones, even at low concentrations. phytolab.com

Characterization of Impurity Profiles for Research Batches

Characterizing the impurity profile of research batches of pergolide is an essential aspect of pharmaceutical development and quality control. rroij.comnih.govbiomedres.usresearchgate.net This process involves the systematic identification, quantification, and structural elucidation of all impurities present in the drug substance. This compound, being a known impurity and degradation product, is a key component of this impurity profile. researchgate.netresearchgate.netuoa.grpharmaffiliates.com

Detailed research findings on impurity profiles often involve the application of the analytical methodologies discussed above. HPLC is used to separate and quantify the impurities, providing a chromatographic fingerprint of the batch. researchgate.netuoa.grpharmacopeia.cnjocpr.com LC-MS and techniques like NMR spectroscopy are then employed for the structural characterization of identified impurities, confirming their identity. chemicea.comrroij.combiomedres.usresearchgate.net For example, LC-MS has been used to confirm the structure of this compound. chemicea.com

Impurity profiling helps in understanding the potential sources of impurities, such as synthesis by-products, residual solvents, or degradation products formed during manufacturing or storage. rroij.combiomedres.us By characterizing the impurity profile of research batches, manufacturers can assess the consistency of the synthetic process, identify potential issues, and implement control strategies to minimize the levels of impurities like this compound in the final product. rroij.comnih.gov This comprehensive characterization is vital for ensuring the quality, safety, and efficacy of the drug substance and is a critical requirement for regulatory submissions. rroij.comnih.govbiomedres.usresearchgate.net

Analytical methods are validated to ensure they are suitable for their intended purpose, including the accurate quantification of impurities at specified limits. innovareacademics.injocpr.comscielo.br The limit of quantification (LOQ) is a key parameter in impurity analysis, representing the lowest concentration of an impurity that can be reliably quantified. innovareacademics.injocpr.comscielo.br

Degradation and Stability Kinetics Research of Pergolide Sulfone and Its Precursors

Photo-Induced Degradation Studies

The stability of pergolide (B1684310) is significantly compromised by exposure to light, a factor that necessitates specific storage and handling protocols. Photodegradation can alter the chemical structure of pergolide, leading to the formation of various degradation products, including pergolide sulfone.

Mechanisms and Pathways of Photodegradation Leading to this compound Formation

While it is established that light exposure degrades pergolide, the precise photochemical mechanisms and reaction pathways that specifically result in the oxidation of the sulfide (B99878) group to form this compound are not extensively detailed in the available research. The transformation involves the sulfur atom in the pergolide molecule, which is susceptible to photo-oxidation, likely proceeding through a pergolide sulfoxide (B87167) intermediate before further oxidation to the sulfone. This process is a common degradation pathway for sulfur-containing compounds when exposed to light energy.

Factors Influencing Photolysis Rate and Product Formation

Several factors have been shown to influence the rate of pergolide's degradation upon exposure to light. Studies on compounded aqueous formulations of pergolide mesylate have demonstrated that both light and temperature are critical variables. nih.govresearchgate.netmadbarn.com

Key findings from a 35-day stability study highlight the impact of these factors:

Light Exposure: Samples stored at 25°C (77°F) while exposed to light experienced excessive degradation by day 14. nih.govmadbarn.comavma.org

Temperature: In the absence of light, samples stored at 25°C showed excessive degradation by day 35, while those at 37°C (98.6°F) degraded excessively by day 21. nih.govmadbarn.comavma.org

Protective Measures: Formulations stored at -20°C (-4°F) or 8°C (46.4°F) in the dark remained stable throughout the 35-day study period. avma.org

These results underscore that compounded pergolide formulations in aqueous vehicles are unstable and require storage in dark containers, protection from light, and refrigeration to minimize degradation. nih.govresearchgate.netmadbarn.com A noticeable change in the color of the formulation is an indicator of this degradation. nih.govresearchgate.netmadbarn.com

Storage ConditionTime to Excessive DegradationReference
25°C with Light ExposureBy Day 14 nih.gov, madbarn.com, avma.org
37°C without Light ExposureBy Day 21 nih.gov, madbarn.com, avma.org
25°C without Light ExposureBy Day 35 nih.gov, madbarn.com, avma.org
-20°C or 8°C without LightStable for 35 Days avma.org

Thermal Degradation Kinetics

Elevated temperatures accelerate the degradation of pergolide, following predictable kinetic models and leading to the formation of various byproducts.

Impact of Elevated Temperatures on Degradation Pathways and Product Formation

The thermal degradation of pergolide mesylate in an oral aqueous liquid formulation has been shown to follow first-order kinetics at temperatures of 25°C and 35°C. nih.gov A multi-temperature study determined the time to reach 90% potency (t90) and the activation energy for the degradation process.

Research findings indicate:

At 25°C (77°F), the t90 value was calculated to be 43 days. nih.gov

At 35°C (95°F), the t90 value was significantly shorter, calculated at just 3 days. nih.gov

The activation energy for the degradation of pergolide mesylate in this oral liquid was found to be 21.3 kcal/mol. nih.gov

Storing the formulation at 37°C, a temperature simulating conditions in warmer climates, resulted in excessive degradation between 14 and 21 days after compounding. avma.org This highlights the profound effect of heat on the drug's stability. avma.org

TemperatureTime to 90% Potency (t90)Degradation OrderActivation Energy (Ea)Reference
25°C43 DaysFirst-Order21.3 kcal/mol nih.gov
35°C3 DaysFirst-Order21.3 kcal/mol nih.gov

Interaction with Research Matrix Components and Excipients Affecting Degradation

Excipients, while often considered inert, can interact with active pharmaceutical ingredients and affect their stability. nih.gov In the case of pergolide mesylate oral liquid, the presence of methylcellulose (B11928114) was noted to cause a color change and curvature in the degradation profiles at later time points when stored at higher temperatures (45°C and 60°C). nih.gov This suggests an interaction between the excipient and the drug or its degradants under thermal stress, influencing the degradation characteristics of the formulation. nih.gov

Oxidative Degradation Processes

Pergolide is susceptible to oxidation, which can occur through biological processes or spontaneous reactions with air. This oxidation is a key pathway for the formation of both pergolide sulfoxide and this compound.

Research involving microbial transformations has shown that numerous microorganisms can metabolize pergolide. nih.gov A majority of the fifty-eight microorganisms investigated were found to convert pergolide into pergolide sulfoxide. nih.gov Some organisms, such as Aspergillus alliaceus, were capable of further metabolizing the compound to form this compound. nih.gov

In controlled experiments comparing enzymatic conversion to spontaneous air-oxidation, the enzymatic pathway was significantly more efficient, with an approximate 40% conversion of pergolide to its sulfoxide. nih.gov However, the studies also confirmed that negligible air-oxidation occurs spontaneously, indicating that pergolide can be oxidized to this compound simply through exposure to atmospheric oxygen over time. nih.gov

Comparative Research Perspectives on Pergolide Sulfone

Comparison of Metabolic Pathways with Parent Pergolide (B1684310)

Pergolide undergoes extensive metabolism, primarily in the liver. drugs.commims.comnih.govnih.gov At least 10 metabolites of pergolide have been detected in animals and humans, including N-despropylpergolide, pergolide sulfoxide (B87167), and pergolide sulfone. drugs.commims.commedkoo.commims.com The formation of pergolide sulfoxide and this compound occurs through metabolic oxidation of the methylthio group on the ergoline (B1233604) backbone of pergolide. ontosight.ainih.gov This process is mediated by enzymes such as cytochrome P450. ontosight.ai

Comparative Preclinical Pharmacological Activity with Pergolide and Pergolide Sulfoxide

Preclinical studies, primarily in animals, have investigated the pharmacological activity of this compound in comparison to pergolide and pergolide sulfoxide. These studies have focused on assessing their ability to act as dopamine (B1211576) receptor agonists. drugs.comnih.govfda.gov

Research using in vivo animal models, such as those measuring prolactin inhibition, compulsive turning, and stereotypic behavior, has shown that both this compound and pergolide sulfoxide are potent dopamine agonists. nih.gov Their activity has been found to be similar to that of the parent compound, pergolide. nih.gov These effects appear to involve dopamine D2 receptors, and likely D1 receptors as well. nih.gov In contrast, other pergolide metabolites, such as despropyl pergolide and despropyl pergolide sulfoxide, have shown little to no dopamine-like effects in these models. nih.gov

Comparative Preclinical Dopamine Agonist Activity in Animal Models nih.gov:

CompoundProlactin InhibitionCompulsive TurningStereotypic Behavior
PergolidePotent agonistPotent inducerPotent stimulator
Pergolide SulfoxidePotent agonistPotent inducerPotent stimulator
This compoundPotent agonistPotent inducerPotent stimulator
Despropyl PergolideNo effectNo effectNo effect
Despropyl Pergolide SulfoxideNo effectNo effectNo effect
BromocriptineLess potentLess potentLess potent

Note: This table summarizes findings from preclinical animal models and indicates relative activity compared to pergolide. "Potent" indicates activity similar to pergolide.

Comparative Stability and Degradation Profiles of Pergolide and its Metabolites

The stability of pergolide and its metabolites, including this compound, is a critical factor in the pharmaceutical formulation and storage of pergolide-containing products. Pergolide is known to be susceptible to degradation, particularly when exposed to light, temperature, humidity, and oxygen. thehorse.comavma.orggoogle.comgoogle.com

Photodegradation is a significant pathway for pergolide decomposition, with pergolide sulfoxide and this compound being among the most common degradation products formed under light exposure. avma.orgresearchgate.net Studies have shown that storing pergolide formulations protected from light is crucial to minimize degradation. thehorse.comavma.org

Temperature also plays a substantial role in the stability of pergolide. Higher temperatures accelerate degradation. thehorse.comavma.orgresearchgate.net For instance, aqueous pergolide formulations stored at 37°C have shown excessive degradation within 14-21 days. thehorse.comavma.org Even at room temperature (25°C), degradation occurs, albeit at a slower rate than at higher temperatures. thehorse.comavma.orgresearchgate.net Refrigeration (e.g., at 8°C) significantly improves the stability of pergolide formulations. thehorse.comavma.orgcabidigitallibrary.org

The stability of this compound itself, as a degradation product, is also relevant. While pergolide degrades to form pergolide sulfoxide and sulfone, the comparative stability of these metabolites relative to each other and the parent compound can influence their persistence in formulations and biological samples. Research indicates that the formation of pergolide sulfoxide and sulfone is a key degradation pathway for pergolide, particularly under oxidative conditions or light exposure. nih.govavma.orgresearchgate.net

Comparative Stability of Pergolide Formulations under Different Storage Conditions avma.orgresearchgate.net:

Storage ConditionLight ExposureDegradation Rate (Relative)Common Degradation Products
-20°CProtectedVery LowNot specified
8°CProtectedLowNot specified
25°CProtectedModeratePergolide sulfoxide, sulfone avma.orgresearchgate.net
25°CExposedHighPergolide sulfoxide, sulfone avma.orgresearchgate.net
37°CProtectedHighNot specified

Note: This table provides a general comparison based on studies of pergolide formulations. Specific degradation rates and products can vary depending on the formulation and exact conditions.

The presence and levels of pergolide sulfoxide and this compound in pergolide products can serve as indicators of degradation. google.com Methods for manufacturing pergolide have been developed to enhance its stability and minimize the formation of these degradation products. google.comgoogle.com

Future Research Directions for Pergolide Sulfone

Elucidation of Unidentified Pergolide (B1684310) Metabolites and Their Biological Activities

The metabolic profile of pergolide is complex, with reports indicating the formation of more than 10 metabolites. mims.comresearchgate.net While some major metabolites like pergolide sulfone and pergolide sulfoxide (B87167) have been identified, the complete spectrum of pergolide metabolites and their respective biological activities are not fully elucidated. Future research should focus on the comprehensive identification and structural characterization of these currently unidentified metabolites.

Technological advancements in metabolomics, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offer powerful tools for this purpose. renew.sciencenih.gov Challenges exist in distinguishing true metabolites from technological artifacts like in-source fragmentation, highlighting the need for careful experimental design and data interpretation. renew.science Identifying these unknown compounds is crucial for a complete understanding of pergolide's metabolic fate.

Advanced Spectroscopic and Computational Chemistry Applications for Structural Refinement and Mechanistic Understanding

Advanced spectroscopic techniques coupled with computational chemistry offer significant potential for gaining deeper insights into the precise molecular structure and properties of this compound, as well as the mechanisms involved in its formation. Computational chemistry methods can accurately predict structural parameters and spectroscopic properties, aiding in the confirmation of experimentally determined structures and providing information not easily accessible through experiments alone. unibo.itfrontiersin.org

Future research could leverage high-resolution spectroscopic methods, such as rotational spectroscopy, in conjunction with sophisticated quantum-chemical computations to refine the structural parameters of this compound with high accuracy. unibo.itfrontiersin.org The application of advanced density functional theory (DFT) methods, including hybrid and double-hybrid functionals, can improve the accuracy of these computations, allowing for a more detailed understanding of the molecule's electronic distribution and conformation. frontiersin.org

Beyond structural refinement, computational chemistry can be applied to investigate the enzymatic or chemical pathways leading to the formation of this compound from pergolide. researchgate.net This could involve simulating transition states and reaction energies to elucidate the step-by-step mechanism of the sulfone oxidation. Such studies could provide valuable insights into the enzymes involved and the factors influencing the metabolic conversion, potentially informing future research on drug metabolism and interactions. The integration of computational and spectroscopic approaches is a growing area that can address complex chemical problems. rsc.orgresearchgate.net

Development of Novel Analytical Techniques for Enhanced Research Capabilities

The accurate and sensitive quantification of this compound in various biological and environmental matrices is crucial for both metabolic studies and potential future investigations into its properties. Existing analytical methods for pergolide and its related substances, including the sulfone, often utilize techniques like high-performance liquid chromatography (HPLC) coupled with different detectors, such as mass spectrometry. researchgate.netresearchgate.net However, the development of novel analytical techniques can offer enhanced sensitivity, specificity, and efficiency.

Future research should focus on developing and validating advanced analytical methods specifically optimized for this compound. This could involve exploring novel stationary phases and mobile phases in chromatography to improve separation from closely related metabolites and endogenous compounds. The application of hyphenated techniques, combining chromatography with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) with enhanced mass-resolution capabilities, can provide increased sensitivity and selectivity, enabling the detection and quantification of this compound even at very low concentrations in complex samples. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing pergolide sulfone?

  • Methodological Answer : Synthesis typically involves oxidizing pergolide using agents like hydrogen peroxide or m-chloroperbenzoic acid to form the sulfone derivative. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., exact mass 410.1456 g/mol) . Purity assessment via high-performance liquid chromatography (HPLC) is critical, with validation against reference standards.

Q. How can in vitro receptor binding assays determine this compound’s affinity for dopamine receptor subtypes?

  • Methodological Answer : Use radioligand competition assays with transfected cell lines expressing human D1, D2, D3, D4, or D5 receptors. Incubate this compound with tritiated ligands (e.g., [³H]SCH-23390 for D1, [³H]spiperone for D2). Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation. Compare results to pergolide mesylate to assess sulfonation’s impact on receptor selectivity .

Q. What analytical techniques validate this compound stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Assess stability in simulated gastric fluid (pH 1.2) and plasma using pharmacokinetic models. Include control samples with protease inhibitors to prevent enzymatic breakdown .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in D1 vs. D2 receptor-mediated pathways?

  • Methodological Answer : Employ conditional knockout (Cre-lox) rodent models to isolate receptor subtype contributions. Pair electrophysiological recordings (e.g., striatal medium spiny neurons) with microdialysis to measure dopamine release. Use Bayesian meta-analysis to reconcile discrepancies across studies, incorporating covariates like dosage, administration route, and species variability .

Q. What statistical models are optimal for analyzing this compound’s dose-response effects in behavioral assays?

  • Methodological Answer : Apply drift diffusion modeling (DDM) to quantify perceptual decision-making parameters (drift rate, boundary separation) in visual or motor tasks. Corrogate behavioral outcomes with serum prolactin levels as a biomarker of dopamine agonism (e.g., linear regression: r² = 0.29, p < 0.05) . For longitudinal data, use mixed-effects models to account for intra-subject variability.

Q. How should researchers design studies to assess this compound’s long-term neuroadaptive effects compared to cabergoline?

  • Methodological Answer : Implement a randomized, double-blind crossover trial in non-human primates, with chronic dosing (6–12 weeks). Evaluate receptor desensitization via positron emission tomography (PET) using [¹¹C]raclopride for D2/3 availability. Conduct RNA sequencing of striatal tissue to identify differential gene expression linked to tolerance mechanisms .

Q. What strategies address data scarcity in ecotoxicological profiling of this compound metabolites?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation and persistence. Validate with Daphnia magna acute toxicity assays (OECD 202) and soil half-life studies. Cross-reference with the Stockholm Convention’s framework for persistent organic pollutants, prioritizing in vitro hepatocyte assays for endocrine disruption potential .

Methodological Considerations

  • Controlled Variables : In receptor studies, standardize cell culture conditions (e.g., passage number, serum-free media) to minimize batch effects .
  • Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal studies, with IACUC oversight for dosing protocols .
  • Data Transparency : Archive raw datasets in repositories like Figshare or Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.